4-Aminostilbene
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Overview
Description
4-Aminostilbene is an organic compound characterized by the presence of a styryl group attached to a phenylamine moiety. This compound is notable for its applications in various fields, including organic synthesis and materials science. The structure of this compound consists of a phenyl ring bonded to an amine group, with a styryl group (a vinyl group attached to a phenyl ring) attached to the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminostilbene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Aminostilbene undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The styryl group can be hydrogenated to form ethylphenylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethylphenylamine.
Substitution: Introduction of halogen, nitro, or alkyl groups on the phenyl ring.
Scientific Research Applications
4-Aminostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its conjugated structure
Mechanism of Action
The mechanism of action of 4-Aminostilbene involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the styryl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially altering their function .
Comparison with Similar Compounds
Phenylamine (Aniline): Lacks the styryl group, making it less conjugated and less reactive in certain types of reactions.
4-Vinylphenylamine: Similar structure but lacks the extended conjugation provided by the styryl group.
Triphenylamine: Contains three phenyl groups attached to the nitrogen atom, providing a more rigid and bulky structure
Uniqueness of 4-Aminostilbene: this compound is unique due to its extended conjugation, which enhances its electronic properties and reactivity. This makes it particularly useful in applications requiring high electron density and stability, such as in the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2 |
InChI Key |
VFPLSXYJYAKZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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